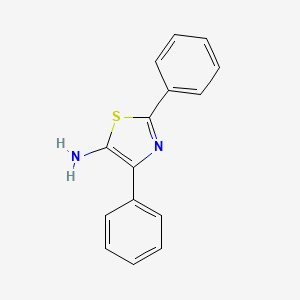

2,4-Diphenylthiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYXPHXQXJPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310463 | |

| Record name | 2,4-Diphenyl-5-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38093-77-5 | |

| Record name | 2,4-Diphenyl-5-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38093-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diphenyl-5-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diphenylthiazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,4-Diphenylthiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Given that this molecule represents a novel synthetic target, this document outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Aminothiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] While 2-aminothiazoles have been extensively studied, the 5-aminothiazole scaffold is emerging as a privileged structure with a distinct profile of biological activities.[2] The arrangement of heteroatoms and substituents in 5-aminothiazoles offers unique opportunities for molecular interactions with biological targets, making them attractive candidates for drug discovery programs. Derivatives of this scaffold have shown potential in modulating protein-protein interactions, a key area in modern pharmacology.[3]

2,4-Diphenylthiazol-5-amine, with its specific substitution pattern, presents an intriguing target for synthesis and biological evaluation. The phenyl groups at the 2 and 4 positions are expected to influence the molecule's lipophilicity, stacking interactions, and overall three-dimensional shape, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis of 2,4-Diphenylthiazol-5-amine

While multiple synthetic routes to substituted thiazoles exist, the Asinger reaction , a powerful multicomponent reaction, stands out as a plausible and efficient method for the one-pot synthesis of 3-thiazolines, which can be subsequently oxidized to the aromatic thiazole.[4][5] This reaction's operational simplicity and the diversity of accessible starting materials make it an attractive strategy.[4]

The proposed synthesis of 2,4-Diphenylthiazol-5-amine would involve the reaction of benzaldehyde, benzoin, ammonia, and elemental sulfur.

Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

-

Formation of an α-aminonitrile intermediate: Benzaldehyde reacts with ammonia and a cyanide source (in this variation, cyanide is not a direct reactant, but the principle of forming an amino-substituted intermediate holds).

-

Reaction with elemental sulfur: The intermediate reacts with elemental sulfur.

-

Cyclization: The sulfur-containing intermediate undergoes cyclization with benzoin.

-

Aromatization: The resulting thiazoline intermediate undergoes oxidation to the final aromatic 5-aminothiazole product.

Caption: Proposed Asinger reaction pathway for the synthesis of 2,4-Diphenylthiazol-5-amine.

Detailed Experimental Protocol

Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzoin (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol (100 mL).

-

Addition of Reactants: While stirring, add a solution of benzaldehyde (1 equivalent) in ethanol via the dropping funnel. Subsequently, bubble ammonia gas through the solution or add a solution of ammonia in ethanol (excess).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any unreacted sulfur. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure.

Physicochemical and Spectroscopic Properties (Predicted)

As no experimental data for 2,4-Diphenylthiazol-5-amine is publicly available, the following properties are predicted based on known analogous structures, particularly 2,4-diaryl-5-aminothiazoles.

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₁₂N₂S | Based on the chemical structure. |

| Molecular Weight | 252.34 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to off-white solid | Typical for aromatic aminothiazoles. |

| Melting Point | 180 - 200 °C | Based on melting points of similar diarylthiazoles.[6] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | The two phenyl groups increase lipophilicity. |

| pKa (of the amine) | 3 - 5 | The aromatic nature of the thiazole ring is expected to decrease the basicity of the 5-amino group compared to aliphatic amines. |

Spectroscopic Characterization (Predicted)

The ¹H NMR spectrum (predicted in DMSO-d₆) is expected to show:

-

Aromatic Protons: Multiplets in the range of δ 7.20-8.00 ppm, corresponding to the protons of the two phenyl rings.

-

Amine Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O. The chemical shift will be dependent on concentration and solvent.[7]

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key predicted chemical shifts include:

-

Thiazole Carbons: C2, C4, and C5 of the thiazole ring are expected to resonate in the aromatic region, with their specific shifts influenced by the phenyl and amino substituents.

-

Phenyl Carbons: Signals corresponding to the carbons of the two phenyl rings.

The IR spectrum will show characteristic vibrational frequencies:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

-

C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring and aromatic C=C bonds.[6]

-

C-S Stretching: A weaker band in the 600-800 cm⁻¹ region.

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would likely involve the loss of small molecules and characteristic cleavages of the thiazole ring and its substituents.[9][10]

Potential Applications in Drug Discovery and Development

The 5-aminothiazole scaffold is a versatile platform for the development of novel therapeutic agents. The introduction of phenyl groups at the 2 and 4 positions of 2,4-Diphenylthiazol-5-amine suggests several avenues for investigation.

Potential Biological Targets

Based on the known activities of related aminothiazole derivatives, potential biological targets for 2,4-Diphenylthiazol-5-amine and its future analogs include:

-

Kinases: Many aminothiazole derivatives are known to be kinase inhibitors.[11] The diphenyl substitution pattern could be explored for activity against various kinases involved in cancer and inflammatory diseases.

-

Protein-Protein Interaction Modulators: As previously mentioned, the 5-aminothiazole scaffold has been shown to modulate protein-protein interactions.[3] This opens up possibilities for targeting disease pathways that are difficult to address with traditional enzyme inhibitors.

-

Antimicrobial and Antifungal Agents: Thiazole derivatives have a long history as antimicrobial and antifungal agents.[12][13] The lipophilic nature of the diphenyl substitution may enhance cell wall penetration and activity.

Caption: Potential therapeutic applications stemming from the 2,4-Diphenylthiazol-5-amine scaffold.

In Silico ADME Prediction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[14][15][16] For 2,4-Diphenylthiazol-5-amine, in silico models can provide initial predictions:

-

Lipophilicity (logP): The presence of two phenyl groups suggests a moderate to high logP, which could favor cell membrane permeability but might also lead to solubility issues and higher plasma protein binding.

-

Metabolic Stability: The phenyl rings and the thiazole core could be susceptible to metabolism by cytochrome P450 enzymes (e.g., hydroxylation).

-

Drug-likeness: The molecular weight and predicted properties are likely to fall within the ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability potential.

Further derivatization of the 5-amino group could be a key strategy to modulate these properties and optimize the ADME profile.

Conclusion and Future Directions

2,4-Diphenylthiazol-5-amine represents a promising, albeit currently underexplored, chemical entity. This guide has outlined a feasible synthetic approach via the Asinger reaction and provided a predictive framework for its physicochemical and spectroscopic properties. The true potential of this molecule lies in its future exploration as a scaffold for the development of novel therapeutics, particularly in the areas of oncology, immunology, and infectious diseases.

Future work should focus on the successful synthesis and purification of 2,4-Diphenylthiazol-5-amine, followed by comprehensive experimental characterization to validate the predictions made in this guide. Subsequently, a systematic biological screening against a panel of relevant targets will be essential to uncover its therapeutic potential. Structure-activity relationship (SAR) studies through the synthesis of a library of derivatives will be crucial for lead optimization and the development of potent and selective drug candidates.

References

- Asinger, F. (1956). Über die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie, 68(12), 413.

- Asinger, F., & Offermanns, H. (1967). Syntheses with ketones, sulfur, and ammonia or amines at room temperature. Angewandte Chemie International Edition in English, 6(11), 907–919.

- Chen, J., et al. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 29(8), 1813.

- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society, 1594-1598.

- Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 7(3), 147-152.

- Gomha, S. M., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(4), 837.

- Khurnia Krisna Puji Pamungkas. (n.d.).

- Li, J. J. (2004).

- Lugovik, K., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. New Journal of Chemistry, 46(20), 9637-9646.

- Samarra Journal of Pure and Applied Science. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.

- Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(9), 2449.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Ekins, S., et al. (2005). In silico prediction of ADME properties: Are we making progress? Current Opinion in Drug Discovery & Development, 8(5), 578-586.

- Leppänen, J., et al. (2018). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 61(15), 6643–6658.

- Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(12), 1018-1033.

- Batista, R. M. F., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Lugovik, K., et al. (2021). Synthesis and Photophysical Properties of 5-N-Arylaminothiazoles with Sulfur-Containing Groups on the Aromatic Ring at the 2-Position. The Journal of Organic Chemistry, 86(17), 11843–11853.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.

- Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile.

- ResearchGate. (n.d.).

- Taylor & Francis Online. (2022).

- Results in Chemistry. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition.

- Gasi, F., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1934–1940.

- ACS Omega. (2022).

- ResearchGate. (n.d.). In silico prediction of ADME properties: Are we making progress?

- ACS Publications. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?

- EXCLI Journal. (2022).

- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

- PubMed. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity.

- ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats).

- SciELO México. (2021).

- PubChem. (n.d.). Aminothiazole, 5.

- ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Royal Society Publishing. (2021).

- J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs.

- ResearchGate. (n.d.). Some biologically active iminothiazole-based scaffolds.

- KTU ePubl. (2022).

- YouTube. (2025). From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success.

- PubMed. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents.

- ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718.

- PubMed. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease.

- PubMed Central. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Still Relevant Today: The Asinger Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asinger reaction - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. sjpas.com [sjpas.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 16. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]

An In-Depth Technical Guide to the Biological Activities of 5-Amino-2,4-diphenylthiazole and Its Derivatives

Abstract

The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents. Among the vast array of thiazole derivatives, the 5-amino-2,4-diphenylthiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of 5-amino-2,4-diphenylthiazole and its analogs. We will delve into the key synthetic strategies for accessing this scaffold, followed by an in-depth exploration of its prominent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this promising class of compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring. The thiazole ring, in particular, is a versatile pharmacophore found in a wide range of bioactive molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions contribute to its success as a scaffold in drug design.

The 2-aminothiazole moiety is a particularly important subclass, serving as a key structural component in numerous therapeutic agents.[2] The presence of the amino group provides a crucial handle for synthetic modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide will focus on a specific, yet highly potent, member of this family: 5-amino-2,4-diphenylthiazole. The strategic placement of two phenyl rings at positions 2 and 4, coupled with an amino group at position 5, confers a unique three-dimensional structure and electronic distribution, leading to a diverse and potent biological activity profile.

Synthesis of the 5-Amino-2,4-diphenylthiazole Scaffold

The synthesis of the 5-amino-2,4-diphenylthiazole core and its derivatives can be achieved through several synthetic routes. While a direct, one-pot synthesis of the parent 5-amino-2,4-diphenylthiazole is not prominently described in the literature, its synthesis can be inferred from established methods for constructing substituted aminothiazoles. A common and versatile approach is the Hantzsch thiazole synthesis and its modifications.

A plausible synthetic pathway to obtain 2,4-diaryl-5-aminothiazole derivatives involves a multi-step sequence. One such method involves the reaction of an α-haloketone with a thiourea derivative. To introduce the 5-amino group, a common strategy is to start with a precursor that already contains a nitrogen functionality at the α-position to the carbonyl group, or to introduce it via subsequent reactions like halogenation followed by nucleophilic substitution.[4]

A general synthetic approach to 2,4-diaryl-5-aminothiazoles can be envisioned as follows:

Caption: General synthetic scheme for 2,4-diaryl-5-aminothiazoles.

Representative Synthetic Protocol: Synthesis of 2-Amino-4,5-diarylthiazole Derivatives

This protocol is adapted from the synthesis of 2-amino-4,5-diarylthiazole derivatives and can be modified to target the specific 2,4-diphenyl substitution.[5][6]

Step 1: Synthesis of the α-bromoketone.

-

To a solution of the corresponding deoxybenzoin (e.g., deoxybenzoin for 4,5-diphenylthiazole) in a suitable solvent such as diethyl ether or chloroform, add an equimolar amount of bromine dropwise at 0 °C with constant stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude α-bromodeoxybenzoin, which can be used in the next step without further purification.

Step 2: Cyclization with Thiourea.

-

Dissolve the crude α-bromodeoxybenzoin and a slight excess of thiourea in ethanol.

-

Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 2-amino-4,5-diphenylthiazole.

To obtain the 5-amino derivative, a different starting material or a subsequent functionalization of the C5 position would be necessary. One approach could involve the use of an α-aminonitrile as a starting material in a variation of the Gewald synthesis, although this method is more commonly used for the synthesis of aminothiophenes.[4][7] Another possibility is the direct amination of a 5-halo-2,4-diphenylthiazole derivative.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold are well-documented for their potent anticancer activities, and compounds bearing the 2,4-diphenylthiazole moiety are no exception.[8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.

Mechanism of Action

The anticancer mechanism of 5-amino-2,4-diphenylthiazole derivatives is likely multifactorial, targeting key signaling pathways involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A prominent mechanism of action for many aminothiazole-based anticancer agents is the inhibition of protein kinases.[10] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. For instance, some thiazole derivatives have been shown to inhibit VEGFR-2, a key regulator of angiogenesis.[11] Cell cycle analysis of cells treated with such compounds often reveals an accumulation of cells in the G1 and G2/M phases, consistent with the inhibition of kinases that regulate cell cycle progression.[11]

Caption: Potential anticancer mechanism via protein kinase inhibition.

-

Induction of Apoptosis: Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis in cancer cells.[9] This can be a consequence of kinase inhibition or through other cellular stresses induced by the compound.

Quantitative Data

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Thiazole-2-imine (4a) | SaOS-2 | 0.244 ± 0.012 | [8] |

| Thiazole-2-imine (4b) | SaOS-2 | 0.214 ± 0.009 | [8] |

| Thiazole-2-imine (4d) | SaOS-2 | 0.212 ± 0.006 | [8] |

| Thiazole-2-imine (4i) | SaOS-2 | 0.190 ± 0.045 | [8] |

| Thiazole-2-imine (4j) | SaOS-2 | 0.273 ± 0.029 | [8] |

| Paclitaxel (Control) | SaOS-2 | 0.170 ± 0.002 | [8] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Culture the desired cancer cell line (e.g., SaOS-2, MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like paclitaxel).

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The 2-aminothiazole scaffold has been explored for the development of novel anti-inflammatory agents.[12]

Mechanism of Action

A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Thiazole and thiazolidinone derivatives have been investigated as potential COX-1/COX-2 inhibitors.[12] The structural features of the 5-amino-2,4-diphenylthiazole core may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13]

-

Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX enzyme (either COX-1 or COX-2) in a suitable buffer (e.g., Tris-HCl). Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a specific incubation period at 37 °C, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced can be quantified using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold has demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[14]

Mechanism of Action

The antimicrobial mechanism of 2-amino-4,5-diarylthiazole derivatives against fungi, particularly Candida albicans, has been investigated.[5][6] Molecular docking studies suggest that these compounds may inhibit several key fungal enzymes essential for cell wall synthesis and survival:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT): A key enzyme in the chitin biosynthesis pathway, which is crucial for the integrity of the fungal cell wall.[6]

-

Protein Kinase (Yck2): Involved in various cellular processes, including cell growth and morphogenesis.[6]

-

Heat-shock protein 90 (Hsp90): A molecular chaperone that plays a critical role in fungal stress responses and drug resistance.[6]

-

Lanosterol 14α-demethylase (CYP51): An essential enzyme in the ergosterol biosynthesis pathway, a major component of the fungal cell membrane.[6]

Caption: Proposed antifungal mechanisms of 2-amino-4,5-diarylthiazoles.

Quantitative Data

Several 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their anti-Candida albicans activity. One particularly potent compound, 5a8 , demonstrated a minimum inhibitory concentration (MIC80) of 9 μM, which is comparable to the standard antifungal drug fluconazole.[5][6]

| Compound | Candida albicans Strain | MIC80 (µM) | Reference |

| 5a8 | Fluconazole-sensitive | 9 | [5][6] |

| Fluconazole | Fluconazole-sensitive | Not specified | [5][6] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (broth without fungus).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, or MIC80) compared to the growth in the positive control well. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-2,4-diphenylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the phenyl groups.

-

The 5-Amino Group: The presence of an amino group at the C5 position provides a key point for hydrogen bonding interactions with biological targets. Modifications of this group, such as acylation or the introduction of other functional groups, can significantly impact activity and selectivity.

-

The 2- and 4-Phenyl Groups: The phenyl rings at positions 2 and 4 contribute to the overall lipophilicity of the molecule and can engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins. Substitution on these phenyl rings with electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. For instance, in some series of thiazole derivatives, the presence of electron-withdrawing groups on the phenyl rings has been shown to enhance antimicrobial activity.[3]

Conclusion and Future Perspectives

The 5-amino-2,4-diphenylthiazole scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of the thiazole ring allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms: While some potential targets have been identified, further studies are needed to fully elucidate the precise molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial activities of these compounds.

-

Expansion of Biological Screening: A broader screening of these compounds against a wider range of cancer cell lines, microbial pathogens, and inflammatory models is warranted to fully explore their therapeutic potential.

-

Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can guide the rational design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

References

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. 2023.

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. 2023.

-

The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. Benchchem.

-

Gewald reaction. Wikipedia.

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. 2022.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. 2021.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021.

-

Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles. ResearchGate.

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. 2023.

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC.

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. 2021.

-

(PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. 2015.

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC.

-

Thiazole Ring—A Biologically Active Scaffold. PMC.

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. 2022.

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. 2017.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. 2023.

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.

-

Novel substituted aminothiazoles as potent and selective anti-hepatocellular carcinomaagents. ResearchGate.

-

(PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. ResearchGate.

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. 2023.

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH.

-

Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar.

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. MDPI.

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. 2021.

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. 2022.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. 2023.

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.

-

Broth microdilution. Wikipedia.

-

Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. PMC.

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PMC.

-

Structure‐Activity Relationship (SAR) of the newly prepared thiazoles 5 and 6.. ResearchGate.

-

In virto Anti inflammatory assay: Dr. Bhushan P Pimple. YouTube. 2020.

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC.

-

Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. PubMed.

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. 2022.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

Sources

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. jocpr.com [jocpr.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of 2,4-Diarylthiazol-5-amines, with a Focus on 2,4-Diphenylthiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The thiazole ring is a cornerstone in the development of numerous therapeutic agents, valued for its diverse biological activities.[1][2] The 2,4-diarylthiazol-5-amine core, in particular, presents a versatile platform for structural modifications to modulate physicochemical and pharmacological properties. Understanding these fundamental characteristics is a critical first step in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.

I. Structural Elucidation and Identification

The nomenclature of substituted thiazoles can sometimes lead to ambiguity. The compound of interest, 2,4-Diphenylthiazol-5-amine, specifies a thiazole ring with phenyl groups at positions 2 and 4, and an amine group at position 5. It is crucial to confirm the precise connectivity, as isomers such as 2-amino-4,5-diphenylthiazole will exhibit distinct properties.

A definitive identification of a novel compound like 2,4-Diphenylthiazol-5-amine would necessitate a comprehensive suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

II. Physical Characteristics: An Inferential Approach

In the absence of specific data for 2,4-Diphenylthiazol-5-amine, we can infer its physical properties based on the established characteristics of analogous 2,4-diarylthiazol-5-amine derivatives.

Appearance: Thiazole derivatives are typically crystalline solids at room temperature.[3] Depending on the specific substituents and the purity of the sample, their appearance can range from white to off-white or pale yellow crystalline powders. For instance, a related compound, N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide, is reported as a yellowish solid.[4]

Solubility: The solubility of aminothiazole derivatives is influenced by the interplay of the polar amine group and the nonpolar aryl substituents. Generally, these compounds exhibit limited solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] The presence of the two phenyl groups in 2,4-Diphenylthiazol-5-amine would likely render it sparingly soluble in aqueous media and readily soluble in common organic solvents. The amine group can be protonated in acidic conditions, which may enhance its solubility in aqueous acids.[6]

III. The Criticality of the Melting Point in Drug Development

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this occurs over a narrow temperature range. In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several reasons:

-

Purity Assessment: A sharp melting point range is a strong indicator of high purity. Impurities tend to broaden and depress the melting range.[7]

-

Identification: The melting point is a characteristic physical property that can be used to identify a compound.

-

Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug will have distinct melting points. Identifying and controlling the polymorphic form is crucial as it can impact solubility, stability, and bioavailability.[8]

-

Preformulation Studies: The melting point provides an indication of the lattice energy of the solid, which is related to its solubility.[7] This information is vital for designing appropriate formulations.

IV. Melting Point of 2,4-Diarylthiazol-5-amine Derivatives: A Comparative Analysis

While the melting point of 2,4-Diphenylthiazol-5-amine is not explicitly documented, an examination of related structures provides valuable insight. The melting point is influenced by factors such as molecular weight, symmetry, and intermolecular forces (e.g., hydrogen bonding, van der Waals forces). The presence of two phenyl groups suggests a relatively high melting point due to increased molecular weight and potential for π-π stacking interactions.

| Compound Name/Structure | Aryl Substituents | Melting Point (°C) |

| N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide | Phenyl, 3,4-dihydroxyphenyl, 4-methylbenzoyl(amino) | 123.6–125.5 |

| Hypothetical 2,4-Diphenylthiazol-5-amine | Phenyl at C2 and C4 | Estimated > 150 |

| 2-Amino-4-phenylthiazole | Phenyl at C4 | 152-154 |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Phenyl at C5 | 223-227 |

Data for related compounds are provided for comparative purposes. The melting point of 2,4-Diphenylthiazol-5-amine is an estimate based on structural similarities.

The data suggests that the introduction of additional aryl groups and functional groups capable of hydrogen bonding generally leads to an increase in the melting point.

V. Standard Operating Procedure for Melting Point Determination

The following protocol is a generalized procedure for determining the melting point of a solid crystalline compound, aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[9][10][11]

Objective: To accurately determine the melting range of a solid sample.

Apparatus:

-

Melting point apparatus (capillary method) with a heating block, a temperature sensor, and a viewing lens/camera.

-

Glass capillary tubes (closed at one end).

-

Spatula.

-

Mortar and pestle (if the sample requires grinding).

-

Certified melting point standards for calibration.

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube to a height of 2-4 mm.

-

Pack the sample firmly at the bottom of the tube by tapping it gently on a hard surface.

-

-

Instrument Calibration:

-

Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the sample.

-

Follow the instrument manufacturer's instructions for calibration.

-

-

Melting Point Determination:

-

Place the capillary tube containing the sample into the heating block of the apparatus.

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-20 °C/min).

-

Once the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. A slower heating rate is crucial for an accurate determination.

-

Observe the sample closely through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears (T1). This is the onset of melting.

-

Record the temperature at which the last solid particle melts (T2). This is the clear point.

-

The melting range is reported as T1 – T2.

-

-

Reporting:

-

Report the observed melting range along with the heating rate used.

-

If the substance decomposes, note the decomposition temperature.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a sharper and more reproducible melting range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading. A fast heating rate can lead to a falsely elevated and broad melting range.

-

Calibration: Regular calibration with certified standards ensures the accuracy and reliability of the temperature readings provided by the apparatus.

VI. Visualizing the Workflow

The following diagrams illustrate the logical flow of physicochemical characterization and the experimental workflow for melting point determination.

Caption: Conceptual workflow for the physicochemical characterization of a new chemical entity.

Caption: Step-by-step experimental workflow for melting point determination.

VII. Conclusion

While a dedicated datasheet for 2,4-Diphenylthiazol-5-amine remains elusive, a thorough understanding of its physicochemical properties can be effectively constructed through the analysis of its structural analogues. This guide provides a framework for researchers to anticipate the physical characteristics and to rigorously determine the melting point of this and other novel 2,4-diarylthiazol-5-amine derivatives. Adherence to standardized protocols and a keen understanding of the principles behind them are paramount for generating reliable and reproducible data, which is the bedrock of successful drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7, Thiazole. Retrieved from [Link].

-

MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].

-

National Center for Biotechnology Information (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole. Retrieved from [Link].

-

Clinical Gate (2015). Pharmaceutical preformulation. Retrieved from [Link].

-

USP-NF (2022). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link].

-

USP (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link].

-

ChemRxiv (2021). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link].

-

Solubility of Things. 2-Aminothiazole. Retrieved from [Link].

-

SlideShare (2013). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Retrieved from [Link].

-

ChemRxiv (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pharmaceutical preformulation | Basicmedical Key [basicmedicalkey.com]

- 8. Pharmaceutical preformulation - Clinical GateClinical Gate [clinicalgate.com]

- 9. drugfuture.com [drugfuture.com]

- 10. uspbpep.com [uspbpep.com]

- 11. chemrxiv.org [chemrxiv.org]

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,4-Diphenylthiazol-5-amine

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2,4-Diphenylthiazol-5-amine .

Executive Summary

2,4-Diphenylthiazol-5-amine (CAS: 38093-77-5) is a privileged heterocyclic scaffold in medicinal chemistry, notably investigated for prion disease therapeutics and IAP (Inhibitor of Apoptosis Protein) inhibition.[1][2][3] Its structural rigidity, conferred by the 2,4-diaryl substitution, presents specific solubility challenges distinct from its 2-amino isomers.

This guide provides a comprehensive solubility analysis derived from synthetic workups, biological assay preparations, and structural activity relationship (SAR) data. It serves as a roadmap for researchers optimizing formulation, recrystallization, and biological screening workflows.

Physicochemical Identity & Structural Basis

The solubility behavior of 2,4-Diphenylthiazol-5-amine is governed by the competition between its lipophilic diaryl backbone and the hydrogen-bonding potential of the C5-amine.

| Property | Value / Characteristic | Implication for Solubility |

| CAS Number | 38093-77-5 | Specific isomer identification. |

| Molecular Formula | C₁₅H₁₂N₂S | MW: 252.33 g/mol .[1] |

| Lipophilicity (cLogP) | ~3.5 – 4.2 (Predicted) | High affinity for non-polar/chlorinated solvents. Poor aqueous solubility. |

| H-Bond Donors | 1 (–NH₂) | Capable of interaction with DMSO/Alcohols. |

| H-Bond Acceptors | 2 (Thiazole N, –NH₂) | Facilitates solubility in acidic aqueous media. |

| pKa (Conjugate Acid) | ~2.5 – 3.5 (Estimated) | Weak base; requires pH < 2 for significant aqueous solubility. |

Structural Solubility Logic

-

The Diaryl Scaffold: The two phenyl rings at positions 2 and 4 create a large hydrophobic surface area, driving the molecule towards organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

-

The 5-Amine Group: Unlike the highly basic aliphatic amines, the 5-amino group on the thiazole ring is electronically coupled to the aromatic system, reducing its basicity. This limits its water solubility at physiological pH (7.4) but allows for salt formation with strong acids (HCl, Oxalic acid).

Solubility Profile by Solvent Class

The following data summarizes the operational solubility observed during synthesis (Gewald reaction), purification, and biological screening.

A. High Solubility (Primary Solvents)

Used for stock solutions, NMR analysis, and reaction media.

| Solvent | Solubility Rating | Application Notes |

| DMSO | Excellent (>50 mg/mL) | Standard solvent for biological assay stocks (10-20 mM). |

| DMF | Excellent | Alternative reaction solvent; difficult to remove. |

| Dichloromethane (DCM) | Good | Primary solvent for extraction and chromatography loading. |

| Chloroform (CDCl₃) | Good | Preferred solvent for ¹H-NMR characterization. |

| THF | Good | Soluble; often used in coupling reactions. |

B. Moderate / Temperature-Dependent Solubility

Used for recrystallization and purification.

| Solvent | Solubility Rating | Application Notes |

| Ethanol (EtOH) | Variable | Key Recrystallization Solvent. Soluble at reflux; precipitates upon cooling. |

| Methanol (MeOH) | Moderate | Higher solubility than EtOH; often used for trituration. |

| Ethyl Acetate | Moderate to Good | Used in liquid-liquid extraction (organic phase). |

| Acetonitrile | Moderate | Used in HPLC mobile phases; compound may precipitate at high concentrations if water content increases. |

C. Poor Solubility (Anti-Solvents)

Used to precipitate the compound or wash filter cakes.

| Solvent | Solubility Rating | Application Notes |

| Water (Neutral pH) | Insoluble (<10 µg/mL) | Hydrophobic nature dominates. |

| Hexanes / Heptane | Insoluble | Used to wash the crude solid to remove non-polar impurities. |

| Diethyl Ether | Poor | Often used to wash the product after filtration. |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Rationale: The steep solubility curve in ethanol makes it the ideal solvent for purifying the crude amine from tarry impurities.

-

Dissolution: Place crude 2,4-Diphenylthiazol-5-amine in a round-bottom flask. Add Ethanol (95% or absolute) (approx. 10-15 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (78°C) with stirring until the solid completely dissolves. If undissolved particles remain after 15 minutes, filter the hot solution through a pre-heated glass funnel.

-

Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

-

Crystallization: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filtration: Collect the crystals via vacuum filtration.

-

Wash: Wash the filter cake with cold Hexane or Diethyl Ether to remove residual mother liquor.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Rationale: For drug development, exact saturation limits are required. This protocol ensures equilibrium is reached.

-

Preparation: Add excess solid 2,4-Diphenylthiazol-5-amine (~5-10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, SGF, FaSSIF) in a glass vial.

-

Equilibration: Cap tightly and shake/stir at 37°C for 24-48 hours .

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes (or filter using a 0.22 µm PVDF filter, pre-saturated).

-

Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection λ: ~280-300 nm).

Visualization of Workflows

Figure 1: Solubility-Driven Purification Workflow

This diagram illustrates the logical flow of solvent selection during the isolation of the compound.

Caption: Purification workflow leveraging the temperature-dependent solubility in ethanol and insolubility in hexane.

Figure 2: Biological Assay Preparation

Strategies for solubilizing the hydrophobic scaffold for cellular assays.

Caption: Serial dilution strategy to avoid compound precipitation ("crashing out") in aqueous assay media.

References

-

Synthesis and Library Screening: Bertsch, A., et al. (2009).[4] Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Journal of Medicinal Chemistry.

-

General Thiazole Synthesis (Gewald Reaction): Gewald, K., Schönefelder, H., & Hain, U. (1974).[5][6] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiazole aus α-Halogen-ketonen und Thiourea. Journal für Praktische Chemie.

-

Solubility of Analogous Aminothiazoles: Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry.

-

Physicochemical Data Source: PubChem Compound Summary for 2,4-diphenylthiazol-5-amine (CAS 38093-77-5).[1][3]

Sources

- 1. 56929-95-4|[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine|BLD Pharm [bldpharm.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. Buy 5-Chloropyrimidine-2-carboxamide (EVT-3400166) | 38275-59-1 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20060014700A1 - Inhibitors of IAP - Google Patents [patents.google.com]

- 6. WO2009152824A1 - Heterocyclic derivatives as iap binding compounds - Google Patents [patents.google.com]

2,4-Diphenylthiazol-5-amine: A Privileged Scaffold for Neurodegenerative and Antiproliferative Therapeutics

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 2,4-Diphenylthiazol-5-amine , a specialized heterocyclic scaffold with emerging significance in neurodegenerative and oncological drug discovery.

Executive Summary

While 2-aminothiazoles are ubiquitous in medicinal chemistry (e.g., famotidine, dasatinib), the 5-amino isomer—specifically 2,4-diphenylthiazol-5-amine —represents a distinct chemical space with unique electronic properties and binding vectors. Unlike its 2-amino counterpart, the 5-amine position is nucleophilic yet often requires stabilization, making it a critical "warhead" or linker in peptidomimetics.

This scaffold has recently transitioned from a synthetic curiosity to a high-value lead compound for Transmissible Spongiform Encephalopathies (TSEs) and Inhibitor of Apoptosis Protein (IAP) antagonists. Its ability to intercalate into amyloid fibrils and bind the Prion Protein (PrP) distinguishes it as a lipophilic chaperone modulator.

Chemical Architecture & Synthesis

The core structure consists of a thiazole ring substituted at the C2 and C4 positions with phenyl rings, and a primary amine at C5. The electron-rich nature of the 5-position makes the amine prone to oxidation; thus, it is frequently derivatized into amides or ureas in final drug candidates.

Synthetic Pathways

Two primary strategies dominate the synthesis of this scaffold: the classical Gewald Condensation and the modern Isocyanide Multicomponent Reaction (IMCR) .

Method A: Modified Gewald Condensation (Classical)

The most robust route involves the condensation of

Method B: Isocyanide Multicomponent Reaction (Modern)

For rapid library generation, the reaction of thiobenzamides with isocyanides and aldehydes allows for the one-pot assembly of the thiazole core, particularly useful for generating peptidomimetic derivatives.

Synthesis Workflow Diagram

The following graph illustrates the logical flow of synthesis and downstream derivatization.

Caption: Comparative synthetic routes yielding the 5-amino core and subsequent functionalization for medicinal applications.

Pharmacology & Mechanism of Action

Prion Disease (PrP) Modulation

The 2,4-diphenylthiazol-5-amine scaffold acts as a chemical chaperone .

-

Mechanism: It binds to the cellular prion protein (

), stabilizing its native conformation and preventing the pathogenic conversion to the misfolded scrapie isoform ( -

Binding Site: Surface Plasmon Resonance (SPR) studies indicate binding to the structured globular domain of PrP, likely utilizing the hydrophobic phenyl rings for pi-stacking within the protein's hydrophobic pockets, while the 5-amine (or its amide derivative) engages in hydrogen bonding.

IAP Inhibition (Oncology)

In cancer therapy, this scaffold serves as a Smac mimetic .[1]

-

Target: X-linked Inhibitor of Apoptosis Protein (XIAP).[2]

-

Action: The thiazole core mimics the N-terminal AVPI peptide binding motif of Smac/DIABLO. The 2,4-diphenyl substitution pattern provides the necessary bulk to displace the native caspase-9 binding groove on the BIR3 domain of XIAP.

Medicinal Chemistry Optimization (SAR)

The Structure-Activity Relationship (SAR) data highlights the sensitivity of the 5-position.

| Structural Vector | Modification | Effect on Activity |

| C2-Phenyl | Unsubstituted | Baseline activity for PrP binding. |

| 4-Fluoro / 4-Chloro | Increases metabolic stability; enhances lipophilic contact. | |

| C4-Phenyl | 3-Methoxy | Improves solubility; critical for blood-brain barrier (BBB) penetration. |

| C5-Amine | Free Amine (-NH2) | Potent but metabolically labile (rapid oxidation). |

| Amide Linkage | Optimal. Increases stability; mimics peptide backbone in Smac mimetics. | |

| Urea Linkage | Enhances potency against XIAP; introduces additional H-bond donors. |

Experimental Protocols

Protocol: Synthesis of 2,4-Diphenylthiazol-5-amine (Gewald Variant)

Note: This protocol requires a fume hood due to the use of sulfur and lachrymators.

Reagents:

-

Phenylacetonitrile (10 mmol)

-

Benzaldehyde (10 mmol)

-

Sulfur (elemental, 10 mmol)[1]

-

Triethylamine (Et3N)

-

Ethanol (Absolute)[3]

Step-by-Step Methodology:

-

Mixing: In a 50 mL round-bottom flask, dissolve Phenylacetonitrile (1.17 g) and Benzaldehyde (1.06 g) in Ethanol (20 mL).

-

Catalysis: Add Triethylamine (1.5 mL) dropwise. Stir at room temperature for 15 minutes.

-

Sulfuration: Add elemental Sulfur (0.32 g) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a yellow/orange solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to yield pure 2,4-Diphenylthiazol-5-amine .

-

Validation: Confirm structure via

H-NMR (DMSO-

Protocol: PrP Inhibition Assay (Cell-Based)

System: Scrapie-infected Mouse Brain (SMB) cells.

-

Culture: Grow SMB cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed cells in 96-well plates. Treat with test compounds (0.1 – 20

M) for 4 days. -

Lysis: Lyse cells in lysis buffer (0.5% Triton X-100, 0.5% DOC).

-

Digestion: Treat lysates with Proteinase K (PK) (20

g/mL) for 30 min at 37°C. (Only misfolded -

Detection: Terminate digestion with PMSF. Analyze via Western Blot using anti-PrP monoclonal antibody (e.g., 6H4).

-

Quantification: Measure band intensity relative to

-actin control.

References

-

Synthesis & Prion Therapeutics

-

Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics.[4]

- Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters.

-

-

Foundational Synthesis (Gewald)

-

IAP/Smac Mimetics Patent

- Heterocyclic derivatives as IAP binding compounds (WO2009152824A1).

- Source: Google P

-

Synthetic Methodology (Katritzky)

- Synthesis of 2-Amino-1,3-thiazoles...

-

Source: J. Org. Chem. (2000).[5]

Sources

- 1. WO2009152824A1 - Heterocyclic derivatives as iap binding compounds - Google Patents [patents.google.com]

- 2. US20060014700A1 - Inhibitors of IAP - Google Patents [patents.google.com]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Step-by-step synthesis protocol for 2,4-Diphenylthiazol-5-amine

[1][2][3]

Executive Summary & Retrosynthetic Analysis

This protocol details the synthesis of 2,4-Diphenylthiazol-5-amine , a privileged scaffold in medicinal chemistry known for its applications in prion disease therapeutics and kinase inhibition. Unlike the classic Hantzsch synthesis (which typically yields 2-aminothiazoles), this protocol utilizes a modified Gewald-type multi-component condensation .

This route is preferred for its convergent nature, allowing the direct installation of the 5-amino group without requiring unstable 5-nitro/nitroso intermediates or post-cyclization amination.

Retrosynthetic Logic (DOT Visualization)

The synthesis disconnects into three readily available components:

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.

Safety & Handling (Critical)

-

Cyanide Hazard: If preparing the precursor

-aminophenylacetonitrile via Strecker synthesis, strict cyanide safety protocols (antidote kit availability, H2S/HCN detectors) are mandatory. -

Elemental Sulfur: Reactions involving elemental sulfur and amines can generate Hydrogen Sulfide (

), a highly toxic gas. Perform all steps in a well-ventilated fume hood. -

Skin Absorption: Thiazole amines can be biologically active. Wear double nitrile gloves and a lab coat.

Experimental Protocol

Phase 1: Precursor Synthesis (Strecker Reaction)

Note: If

Objective: Synthesis of

-

Reagents: Benzaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Ammonia (aq), Ethanol/Water.

-

Procedure:

-

Dissolve ammonium chloride in water and add concentrated ammonia.

-

Add benzaldehyde in ethanol; stir for 15 minutes.

-

Stir at room temperature for 3-4 hours.

-

Extract with ether/DCM, dry, and treat with HCl gas or acetyl chloride in MeOH to precipitate the hydrochloride salt.

-

Yield Target: >70% (White/off-white solid).

-

Phase 2: Cyclization to 2,4-Diphenylthiazol-5-amine

This step follows the method described by Gewald et al. (1974) , utilizing a base-catalyzed condensation.

Reagent Table

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Core Scaffold (C4-Ph, C5-N) | 1.0 | 168.62 | 1.69 g | |

| Benzaldehyde | C2-Ph Donor | 2.0 | 106.12 | 2.12 g (2.0 mL) |

| Sulfur (Powdered) | Heteroatom Source | 1.0 (as S) | 32.06 | 0.32 g |

| Triethylamine (TEA) | Base Catalyst | 1.5 | 101.19 | 1.52 g (2.1 mL) |

| Ethanol (Absolute) | Solvent | - | - | 10-15 mL |

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Mixing: Add

-aminophenylacetonitrile hydrochloride (1.0 eq) and powdered sulfur (1.0 eq) to the flask. Suspend in Ethanol (10 mL). -

Activation: Add Benzaldehyde (2.0 eq) followed by dropwise addition of Triethylamine (1.5 eq).

-

Observation: The mixture may darken as the base liberates the free amine and sulfur begins to react.

-

-

Reaction: Heat the mixture to 50°C in an oil bath. Stir vigorously for 80–90 minutes .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the nitrile starting material and the formation of a fluorescent spot (thiazoles are often fluorescent).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethanol (5 mL).

-

Optional Hydrolysis Step (if imine byproducts persist): Treat with aqueous hydroxylamine (50% wt, 1.1 eq) for 15 hours at ambient temperature to cleave unreacted imines (as per patent literature modifications).

-

Dilute with Dichloromethane (50 mL) and wash with saturated aqueous

. -

Extract the aqueous phase with DCM (2 x 25 mL).

-

Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue will likely be a dark brown oil/foam.

-

Purify via Flash Column Chromatography on silica gel.[3]

-

Eluent: Gradient of Ethyl Acetate in Hexanes (start 10% EtOAc, ramp to 30-40%).

-

Crystallization: The purified product can be recrystallized from Toluene or Ethanol/Water to yield yellow/brown needles.

-

Mechanism of Action

The reaction proceeds via a domino condensation-sulfurization-cyclization sequence.

Figure 2: Simplified mechanistic pathway. The initial condensation forms a benzylidene intermediate which facilitates the uptake of sulfur and subsequent ring closure.

Analytical Data & Validation

To validate the synthesis, compare spectral data against the following standard values for 2,4-diphenylthiazol-5-amine :

-

Physical State: Yellow to brownish crystalline solid.

-

Melting Point: 123–125 °C (Lit. range).

-

Mass Spectrometry (ESI+): Calculated for

-

1H NMR (DMSO-d6, 400 MHz):

- 7.8–7.9 (m, 2H, Ar-H)

- 7.6–7.7 (m, 2H, Ar-H)

- 7.3–7.5 (m, 6H, Ar-H)

-

6.0–6.5 (br s, 2H,

-

Note: The chemical shift of the amine protons is sensitive to concentration and solvent.

References

-

Gewald, K., Schonfelder, H., & Hain, U. (1974).[3][4][5] Synthese von 4-substituierten 2-Aminothiazolen und 2,4-Diaryl-5-aminothiazolen. Journal für Praktische Chemie, 316(2), 299–303.

-

Stogniew, M., & Geisser, P. (2009). Heterocyclic derivatives as IAP binding compounds. World Intellectual Property Organization Patent WO2009152824A1. (See Preparation 40).

-

Heal, W. P., et al. (2015). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Chemical Biology & Drug Design.

-

PubChem Compound Summary. (n.d.). 2,4-Diphenylthiazol-5-amine (CID 10046896). National Center for Biotechnology Information.

One-Pot Synthesis of 5-Amino-2,4-diphenylthiazole: Application Notes and Protocols for Researchers

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, with substituted aminothiazoles, in particular, demonstrating a wide array of biological activities. Among these, 5-amino-2,4-diphenylthiazole stands out as a valuable scaffold in drug discovery. Its synthesis, however, can be challenging, often requiring multi-step procedures with the attendant drawbacks of lower overall yields and increased waste production. This document provides detailed application notes and protocols for the efficient one-pot synthesis of this important molecule, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be robust, reproducible, and grounded in established chemical principles.

The Synthetic Challenge and One-Pot Solutions

Traditional synthetic routes to polysubstituted thiazoles, such as the venerable Hantzsch synthesis, typically yield 2-aminothiazoles. The regioselective synthesis of 5-aminothiazoles, especially with specific aryl substitutions at the C2 and C4 positions, necessitates alternative and more nuanced strategies. One-pot multicomponent reactions (MCRs) offer an elegant solution, minimizing reaction time, resource utilization, and purification steps, thereby aligning with the principles of green chemistry. This guide will focus on two promising one-pot approaches for the synthesis of 5-amino-2,4-diphenylthiazole.

Method 1: Calcium-Catalyzed Three-Component Synthesis from a Thioamide Precursor

This protocol leverages a calcium-catalyzed reaction that efficiently assembles the thiazole ring from three key components. The causality behind this approach lies in the ability of the calcium catalyst to activate the thioamide precursor, facilitating a cascade of reactions with an isocyanide and a suitable carbonyl compound equivalent.

Mechanistic Rationale

The proposed mechanism involves the in-situ formation of an N-thioacyl-N,O-acetal from benzaldehyde and a secondary amine, which is then activated by the calcium catalyst. This activated intermediate subsequently reacts with an isocyanide to form a nitrilium ion. Intramolecular cyclization followed by aromatization yields the desired 5-aminothiazole.